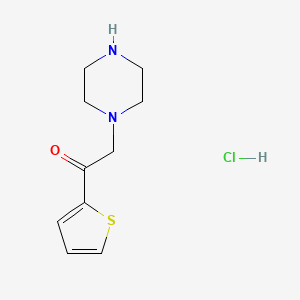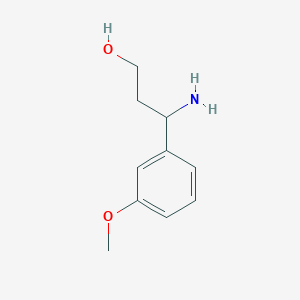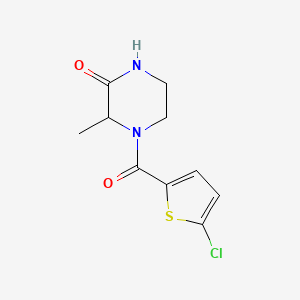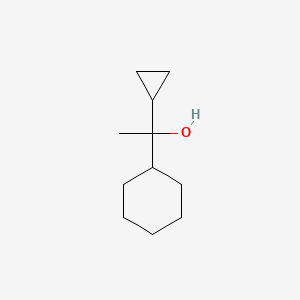
Chlorhydrate de 2-(t-Butyloxy)-éthylamine
Vue d'ensemble
Description
The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups . It plays a significant role in organic synthesis . Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .
Synthesis Analysis
A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .
Molecular Structure Analysis
The hydroxyl group of a compound was protected by the reaction with di-tert-butyl dicarbonate ester (DBDC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst to give t-butyloxy carbonyl (tBOC) protected HHPCP .
Chemical Reactions Analysis
The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .
Mécanisme D'action
Target of Action
2-(t-Butyloxy)-ethylamine hydrochloride, also known as NH2-Et-OtBu Hydrochloride, is primarily used in the field of synthetic organic chemistry . Its primary targets are organic compounds, specifically amino acids and peptides . The compound plays a significant role in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides .
Mode of Action
The compound interacts with its targets through a process known as deprotection . Deprotection is a chemical reaction that removes a protective group from a molecule. In the case of 2-(t-Butyloxy)-ethylamine hydrochloride, it facilitates the removal of the Boc group from amino acids and peptides . This interaction results in the exposure of the amine functional group, which is crucial for further reactions in organic synthesis .
Biochemical Pathways
The deprotection process facilitated by 2-(t-Butyloxy)-ethylamine hydrochloride affects the biochemical pathways involved in the synthesis of organic compounds . By removing the Boc group, the compound enables the amine functional group to participate in subsequent reactions. This process is essential in the synthesis of various organic compounds, including peptides .
Pharmacokinetics
As a chemical used in synthetic organic chemistry, its bioavailability is likely to depend on the specific conditions of the reaction it is involved in, such as temperature, ph, and the presence of other reactants .
Result of Action
The molecular effect of the action of 2-(t-Butyloxy)-ethylamine hydrochloride is the removal of the Boc group from amino acids and peptides . This deprotection process exposes the amine functional group, enabling it to participate in further reactions. On a cellular level, the effects would depend on the specific biochemical pathways and reactions that the deprotected amino acids and peptides are involved in.
Action Environment
The action, efficacy, and stability of 2-(t-Butyloxy)-ethylamine hydrochloride are influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other reactants, and the specific conditions of the reaction it is involved in . For example, the compound has been reported to effectively deprotect Boc amino acids and peptides at high temperatures .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(t-Butyloxy)-ethylamine hydrochloride·HCl in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easy to use. It is also stable under a variety of conditions and can be easily removed from the reaction mixture. However, it is not suitable for use in reactions involving nucleophiles, such as amines, as it can react with them to form undesired side products.
Orientations Futures
For research include exploring new methods for its synthesis, as well as investigating its potential use in the synthesis of other compounds, such as polymers and drug intermediates. Additionally, further research could be conducted to investigate its potential use in the synthesis of new peptides and other biologically active compounds.
Applications De Recherche Scientifique
Synthèse des esters tertiaires butyliques
Les esters tertiaires butyliques trouvent de larges applications en chimie organique de synthèse . Une méthode pour l'introduction directe du groupe tert-butoxycarbonyle dans une variété de composés organiques a été développée en utilisant des systèmes de micro-réacteurs à écoulement . Le processus d'écoulement résultant était plus efficace, polyvalent et durable par rapport au lot .
Agents neuroprotecteurs
Le composé a été utilisé dans la synthèse de nouveaux dérivés d'aminoacides de la baicaléine, qui ont été évalués comme agents neuroprotecteurs . Ces dérivés ont montré une neuroprotection puissante contre la neurotoxicité induite par l'hydroperoxyde de tert-butyle dans les cellules SH-SY5Y . Notamment, le composé le plus actif a présenté un effet protecteur plus élevé que la baicaléine et l'edaravine .
Synthèse des peptides
Le groupe tert-butoxycarbonyle (Boc), qui peut être introduit en utilisant du chlorhydrate de 2-(t-Butyloxy)-éthylamine, est utilisé comme groupe protecteur N α-amino dans la synthèse des peptides . Cela peut être avantageux dans plusieurs cas, tels que la synthèse de peptides hydrophobes et de peptides contenant des fragments d'ester et de thioester .
Synthèse de dérivés d'aminoacides de la baicaléine
Le composé a été utilisé dans la synthèse de nouveaux dérivés d'aminoacides de la baicaléine . Ces dérivés ont été criblés pour leur effet neuroprotecteur contre la neurotoxicité induite par l'hydroperoxyde de tert-butyle dans les cellules SH-SY5Y . Les résultats ont montré que la plupart des composés offraient une neuroprotection plus puissante que la baicaléine .
Promotion de l'angiogenèse
L'un des dérivés d'aminoacides de la baicaléine synthétisés en utilisant du this compound a montré une augmentation significative de l'angiogenèse . Cela pourrait favoriser la prolifération neurovasculaire .
Atténuation des dommages cellulaires
Le même dérivé d'aminoacide de la baicaléine a également considérablement atténué les manifestations morphologiques des dommages cellulaires . Cela suggère des applications potentielles dans les thérapies visant à réduire les dommages cellulaires.
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2,3)8-5-4-7;/h4-5,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSMIYHHLZGDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694536 | |
| Record name | 2-tert-Butoxyethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335598-67-9 | |
| Record name | 2-tert-Butoxyethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1455161.png)
![3-[(2-Methylpropane-2-sulfonyl)methyl]aniline](/img/structure/B1455162.png)
![2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1455163.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline](/img/structure/B1455164.png)
![4-[(3-Methylbutoxy)methyl]piperidine hydrochloride](/img/structure/B1455167.png)


![6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1455174.png)


![1-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455178.png)
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1455179.png)

